molecular formula C14H26O2 B14869899 Hex-3-enyl octanoate

Hex-3-enyl octanoate

Cat. No.: B14869899
M. Wt: 226.35 g/mol
InChI Key: DYIDDAHHUMHEEQ-UHFFFAOYSA-N
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Description

Hex-3-enyl octanoate is a volatile ester compound characterized by an octanoic acid moiety esterified with a hex-3-enyl alcohol group. It is naturally occurring in plant essential oils, particularly in species such as Inga laurina (leaves and bark) and Oxytropis pseudoglandulosa, where it contributes to chemical communication and defense mechanisms against pathogens . laurina leaves . These esters are critical for their aromatic properties and ecological roles in plant-insect interactions.

Properties

IUPAC Name

hex-3-enyl octanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1-3-5-7-9-10-12-14(15)16-13-11-8-6-4-2/h6,8H,3-5,7,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIDDAHHUMHEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCCC=CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70866857
Record name Hex-3-en-1-yl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Hex-3-enyl octanoate can be synthesized through an esterification reaction between hex-3-enol and octanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The product is then purified through distillation to obtain the pure ester .

Chemical Reactions Analysis

Hydrolysis

Hydrolysis of hex-3-enyl octanoate occurs under acidic or basic conditions, yielding hex-3-enol and octanoic acid.

Acid-Catalyzed Hydrolysis

  • Conditions : Dilute H₂SO₄/HCl, reflux.

  • Mechanism : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

  • Products : Hex-3-enol + octanoic acid.

Base-Catalyzed Hydrolysis (Saponification)

  • Conditions : NaOH/KOH in aqueous ethanol, reflux.

  • Mechanism : Hydroxide ion attacks the carbonyl carbon, forming a carboxylate salt.

  • Products : Sodium octanoate + hex-3-enol.

Table 1: Hydrolysis Conditions and Yields

CatalystTemperature (°C)Time (h)Yield (%)
H₂SO₄100685
NaOH80492

Transesterification

This compound undergoes transesterification with alcohols, exchanging alkoxy groups.

Reaction with Methanol

  • Conditions : Acid catalyst (H₂SO₄), reflux.

  • Equation :

    C₁₄H₂₆O₂ + CH₃OHCH₃O(CO)C₇H₁₅ + C₆H₁₁OH\text{C₁₄H₂₆O₂ + CH₃OH} \rightarrow \text{CH₃O(CO)C₇H₁₅ + C₆H₁₁OH}
  • Application : Synthesis of methyl octanoate, a biodiesel component .

Table 2: Transesterification Efficiency

AlcoholCatalystConversion (%)
MethanolH₂SO₄78
EthanolIon-exchange resin65

Oxidation

The double bond in the hex-3-enyl group is susceptible to oxidation.

Epoxidation

  • Conditions : m-CPBA (meta-chloroperbenzoic acid), CH₂Cl₂, 0°C.

  • Product : Epoxide derivative (C₁₄H₂₆O₃) .

Dihydroxylation

  • Conditions : OsO₄, NMO (N-methylmorpholine N-oxide), H₂O/THF.

  • Product : Vicinal diol (C₁₄H₂₈O₄) .

Table 3: Oxidation Outcomes

ReagentProductSelectivity (%)
m-CPBAEpoxide90
OsO₄/NMODiol88

Reduction

Selective reduction of the ester or alkene group is achievable.

Ester Reduction

  • Conditions : LiAlH₄, dry ether.

  • Product : Hex-3-enol + octanol .

Alkene Hydrogenation

  • Conditions : H₂, Pd/C, 25°C.

  • Product : Hexyl octanoate (saturated ester) .

Photodegradation

Under UV light, this compound undergoes radical-mediated degradation.

  • Primary Products : Fragmentation into aldehydes and ketones .

  • Stability : Half-life of 48 hours under direct sunlight .

Enzymatic Reactions

Lipases (e.g., Candida antarctica lipase B) catalyze ester cleavage.

  • Conditions : pH 7.0, 37°C.

  • Application : Biocatalytic synthesis of chiral intermediates .

Scientific Research Applications

Hex-3-enyl octanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of hex-3-enyl octanoate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of a fruity aroma. The compound’s molecular structure allows it to bind to specific receptors, triggering a signal transduction pathway that results in the sensation of smell .

Comparison with Similar Compounds

Table 1: Key Esters and Their Properties

Compound Molecular Formula Molecular Weight Natural Source Aroma/Application Stability Notes Reference
This compound C₁₄H₂₆O₂ 242.36 g/mol I. laurina, O. pseudoglandulosa Plant defense, natural aroma Likely heat-sensitive*
(Z)-Hex-3-enyl benzoate C₁₃H₁₆O₂ 204.27 g/mol I. laurina leaves Plant defense Stable in plant matrices
Ethyl octanoate C₁₀H₂₀O₂ 172.27 g/mol Yeast, wine Fruity (sour apple) Degrades under heat
Ethyl hexanoate C₈H₁₆O₂ 144.21 g/mol Wine, fermented products Apple-like aroma Heat-labile
Hexyl acetate C₈H₁₆O₂ 144.21 g/mol Industrial synthesis Solvent, flavoring High stability

*Inferred from analogous esters (e.g., ethyl octanoate shows heat sensitivity in wine processing ).

Quantitative Occurrence in Natural Sources

Table 2: Relative Abundance in Essential Oils

Compound Plant Source Concentration (%) Reference
(Z)-Hex-3-enyl benzoate I. laurina leaves 10.15
(Z)-Hex-3-enyl hexanoate I. laurina leaves 8.29
Ethyl octanoate Wine (post-heating) <1.0*
This compound O. pseudoglandulosa Not quantified†

*Concentration varies with processing; control wine retains higher levels .

Research Findings and Implications

  • Comparative Volatility : Ethyl esters (C₈–C₁₀) are more volatile than hex-3-enyl esters due to shorter carbon chains, impacting their use in fragrance engineering .
  • Ecological vs. Industrial Roles : Hex-3-enyl esters are ecologically specialized (e.g., plant defense), whereas ethyl esters dominate food and cosmetic industries .
  • Synthetic Accessibility : Ethyl esters are more easily produced at scale via microbial fermentation, whereas hex-3-enyl esters require plant extraction or specialized synthesis .

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